![molecular formula C16H15N3O2S B5879367 2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide, commonly known as PACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PACA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of PACA is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, PACA may increase the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
PACA has been shown to have a wide range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and decreased levels of oxidative stress. PACA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of PACA for lab experiments is its ability to cross the blood-brain barrier, allowing researchers to study the effects of drugs on the central nervous system. However, PACA can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving PACA. One area of interest is the development of new drugs that target the acetylcholinesterase enzyme, which could have applications in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of PACA's anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases, including cancer and cardiovascular disease.
合成法
PACA can be synthesized using a variety of methods, including the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with thiourea to form the PACA molecule. Other methods include the reaction of phenylacetic acid with carbon disulfide and ammonia to form the corresponding thioamide, which can then be reacted with benzoyl chloride to form PACA.
科学的研究の応用
PACA has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. Its ability to cross the blood-brain barrier makes it an attractive candidate for studying the effects of drugs on the central nervous system. PACA has also been used to study the mechanisms of action of various drugs and to investigate the role of different neurotransmitters in the brain.
特性
IUPAC Name |
2-[(2-phenylacetyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-15(21)12-8-4-5-9-13(12)18-16(22)19-14(20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKBPDYVYLOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenylacetyl)carbamothioylamino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


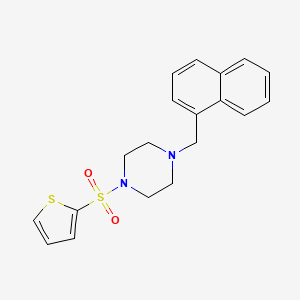
![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

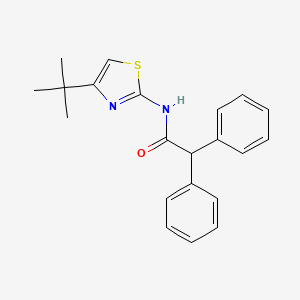
![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)
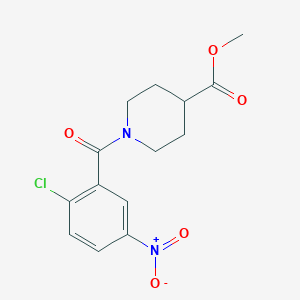

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
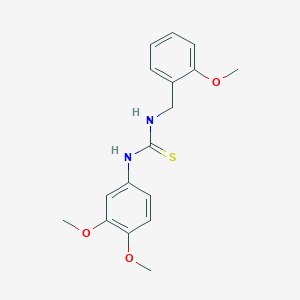
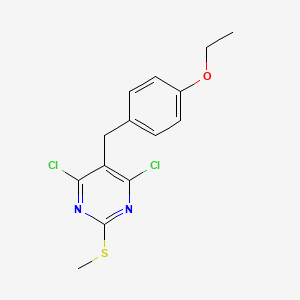
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)